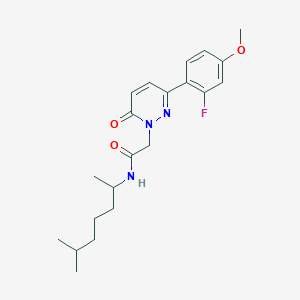
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide , also known by its CAS number 1225134-66-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C13H11FN2O4 |
| Molecular Weight | 278.24 g/mol |
| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
| PubChem CID | 51052034 |
Structure
The structure of the compound features a pyridazine ring substituted with a fluoro and methoxy group, contributing to its biological activity. The presence of an acetamide moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant investigation was conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which screened the compound against a panel of approximately 60 cancer cell lines.
Findings from NCI Screening
- Cell Lines Tested : The screening included leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
- Results : The compound exhibited low-level anticancer activity with notable sensitivity observed in leukemia cell lines (K-562 and SR). The results are summarized in Table 1.
| Cell Line | Sensitivity Level |
|---|---|
| K-562 (Leukemia) | Sensitive |
| HCT-15 (Colon) | Slightly Sensitive |
| SK-MEL-5 (Melanoma) | Low Sensitivity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation and survival. The structural similarities to other known bioactive compounds hint at potential interactions with key molecular targets within cancer cells.
Study 1: Antitumor Activity Evaluation
In a study published in MDPI , researchers synthesized various derivatives based on the core structure of this compound and evaluated their cytotoxic effects. The study found that modifications to the substituents significantly influenced the anticancer activity.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of similar compounds. By systematically altering functional groups on the pyridazine ring, researchers were able to identify key features that enhance anticancer efficacy.
Propiedades
Fórmula molecular |
C21H28FN3O3 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C21H28FN3O3/c1-14(2)6-5-7-15(3)23-20(26)13-25-21(27)11-10-19(24-25)17-9-8-16(28-4)12-18(17)22/h8-12,14-15H,5-7,13H2,1-4H3,(H,23,26) |
Clave InChI |
DVPJFBUROSTZPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















